molecular formula C16H19N3O2 B2732245 ethyl (2E)-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate CAS No. 946386-13-6

ethyl (2E)-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate

Cat. No.: B2732245
CAS No.: 946386-13-6
M. Wt: 285.347
InChI Key: KJTUYOYLMCYYND-BUHFOSPRSA-N
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Description

Ethyl (2E)-2-cyano-3-(4-phenylpiperazinyl)prop-2-enoate is a chemical compound that can be purchased online for pharmaceutical testing . It’s also listed in chemical supplier databases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .

Scientific Research Applications

Crystal Packing and Interactions

A study highlighted the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, emphasizing rare N⋯π interaction, C–H⋯N, and C–H⋯O hydrogen bonds forming a zigzag double-ribbon structure. This compound, along with its variants, exhibits nonhydrogen bonding interactions of N⋯π and O⋯π types, providing insights into the molecular interactions that influence its structural stability and reactivity (Zhang, Wu, & Zhang, 2011).

Spectrometric Identification

The compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared and characterized by various spectrometric techniques, including IR, UV, and NMR. Its structure was determined, showcasing the importance of spectrometric identification in understanding the molecular framework and properties of such compounds (Johnson et al., 2006).

Synthesis and Characterization

Research has also been conducted on the synthesis, characterization, and structural analysis of related compounds, providing valuable information on the methodologies for creating ethyl (2E)-2-cyano-3-(4-phenylpiperazinyl)prop-2-enoate derivatives and their potential applications in the development of new materials and chemical entities (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Application in Synthesis of Complex Molecules

Another application involves the use of ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate in synthesizing complex molecules such as benzo[h]quinazolines, showcasing the compound's role as a precursor in the synthesis of pharmacologically relevant structures (Grigoryan et al., 2011).

Mechanistic Insights and Reactions

Studies on ethyl 2-cyano-3-alkoxypent-2-enoates synthesized via coupling reactions offer insights into the reaction mechanisms, structural determination, and formation processes of such compounds, highlighting their versatility as precursors in organic synthesis (Seino et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not detailed in the sources I found .

Future Directions

The future directions or applications of this compound are not detailed in the sources I found .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-21-16(20)14(12-17)13-18-8-10-19(11-9-18)15-6-4-3-5-7-15/h3-7,13H,2,8-11H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTUYOYLMCYYND-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN1CCN(CC1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N1CCN(CC1)C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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